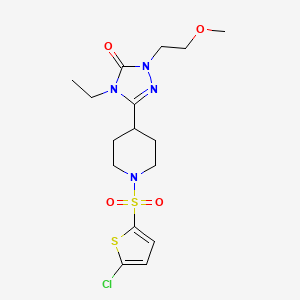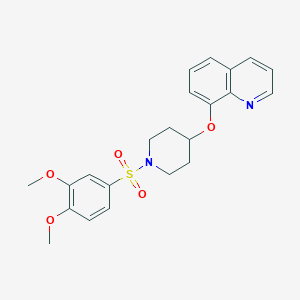![molecular formula C16H15Cl2N3O2S B2635011 2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 356526-30-2](/img/structure/B2635011.png)
2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C23H17Cl3N2O4 and a CAS Number of 765286-19-9 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C23H17Cl3N2O4 . The molecular weight is 491.762 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 491.762 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines involve the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide through the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, followed by its condensation with aromatic aldehydes. The subsequent reaction with 2-bromo-1-(4-bromophenyl)ethanone produces 2-(arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles. These compounds are characterized by spectroscopic methods and mass spectrometry, with molecular modeling providing insights into fragmentation pathways (Ramadan, 2019).
Antioxidant Activity
New compounds from Hydrazinecarbothioamide and 1,2,4-Triazole class demonstrate significant antioxidant activity. The synthesis involves the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, leading to hydrazinecarbothioamides that show excellent antioxidant activity using the DPPH method (Bărbuceanu et al., 2014).
Anticonvulsant Evaluation
Anticonvulsant evaluation of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothio amides reveals significant activity in seizure models. The most active compound, 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide, shows 100% protection in the 6 Hz test, indicating potential for epilepsy treatment. Computational studies suggest good binding with epilepsy molecular targets (Tripathi et al., 2012).
Antiviral Evaluations
Synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone derivatives for antiviral evaluations demonstrates the potential of these compounds against specific viral targets. The reactions involve various hydrazine derivatives and nucleophiles, indicating a methodology for developing antiviral agents (Sayed & Ali, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-10(23-14-8-7-11(17)9-13(14)18)15(22)20-21-16(24)19-12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORUARCDXMTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile](/img/structure/B2634928.png)


![N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2634932.png)

![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2634935.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2634941.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-cyanophenyl)acetamide](/img/structure/B2634945.png)

![1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B2634949.png)
